2-benzyl-1-(2-methylbutyl)-1H-benzimidazole
Overview
Description
“2-benzyl-1-(2-methylbutyl)-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring (five-member ring with two non-adjacent nitrogen atoms). The benzimidazole group is a key component of several important types of drugs, including antihistamines, proton-pump inhibitors, and anthelmintics .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzimidazole core, with a benzyl group and a 2-methylbutyl group attached to it . The exact structure would depend on the positions of these groups on the benzimidazole ring.Chemical Reactions Analysis
Benzimidazoles, in general, are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions . The specific reactions that “this compound” can undergo would depend on the exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity . Without specific information on “this compound”, it’s difficult to provide an accurate analysis of its physical and chemical properties.Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Benzimidazoles are known to have a wide range of biological activities, including antiviral, anticancer, and antimicrobial activities . The specific mechanism of action of “2-benzyl-1-(2-methylbutyl)-1H-benzimidazole” would need to be determined through biological testing.
Safety and Hazards
Future Directions
Benzimidazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could involve the synthesis of new benzimidazole derivatives, the exploration of their biological activities, and the development of new drugs based on these compounds .
properties
IUPAC Name |
2-benzyl-1-(2-methylbutyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-15(2)14-21-18-12-8-7-11-17(18)20-19(21)13-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVANQAJBBQVKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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